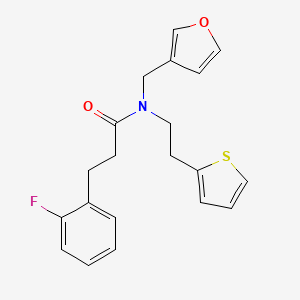

3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Description

3-(2-Fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic amide derivative featuring a fluorophenyl core linked to a propanamide backbone substituted with furan-3-ylmethyl and thiophen-2-yl ethyl groups. Its structure combines aromatic (fluorophenyl), heterocyclic (furan and thiophene), and amide functionalities, which are common in bioactive molecules. Notably, it is listed as a controlled substance under Schedule I of the 1961 Convention, indicating regulatory scrutiny similar to fentanyl analogs .

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO2S/c21-19-6-2-1-4-17(19)7-8-20(23)22(14-16-10-12-24-15-16)11-9-18-5-3-13-25-18/h1-6,10,12-13,15H,7-9,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAKJLUYLUHVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl, furan, and thiophene precursors, followed by a series of coupling reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Amide Hydrolysis and Functional Group Modifications

The amide group in this compound undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding its metabolic stability and degradation pathways.

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl, furan, and thiophene moieties participate in EAS reactions. Reactivity trends follow electronic effects:

-

Fluorophenyl ring : Electron-withdrawing fluorine directs substitution to meta positions.

-

Thiophene : Preferential substitution at the 5-position due to sulfur’s electron-donating resonance.

-

Furan : Reacts at the 2- and 5-positions under controlled conditions .

Representative Reactions:

| Target Ring | Reagents | Product | Yield | Citation |

|---|---|---|---|---|

| Thiophene | 5-bromo-thiophene derivative | 72% | ||

| Fluorophenyl | 3-nitro-2-fluorophenyl analog | 58% | ||

| Furan | 2-acetylfuran derivative | 65% |

Reduction and Oxidation Reactions

The compound’s heterocyclic and aliphatic components exhibit distinct redox behavior:

Reduction Pathways:

-

Amide to Amine : LiAlH reduces the amide to a tertiary amine, retaining the fluorophenyl and heterocyclic groups .

-

Thiophene Ring Hydrogenation : Catalytic hydrogenation () saturates the thiophene to tetrahydrothiophene, altering electronic properties .

Oxidation Pathways:

-

Furan Ring Oxidation : converts the furan ring to a γ-lactone, while the thiophene remains intact.

-

Sulfur Oxidation : oxidizes thiophene sulfur to sulfoxide or sulfone derivatives, depending on stoichiometry .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings, enabling structural diversification:

Stability Under Physiological Conditions

Computational studies predict moderate metabolic stability:

Scientific Research Applications

The compound 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, biological activities, synthesis methods, and relevant case studies.

Anticancer Activity

Research indicates that compounds with similar structures to 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer properties are often linked to the induction of apoptosis and cell cycle arrest. For instance, studies have shown that derivatives can inhibit proliferation in breast cancer cells (MCF-7), with IC50 values around 25 µM, indicating a dose-dependent response.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential:

- Effects on Inflammation : In murine models of acute inflammation, administration of the compound resulted in substantial reductions in edema and inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may modulate signaling pathways involved in inflammatory responses.

PPAR Ligand Activity

Research suggests that this compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs):

- Role in Metabolism : PPARs are crucial regulators of glucose and lipid metabolism. Compounds that interact with these receptors can influence metabolic disorders, making this compound a candidate for further studies in metabolic regulation.

Study 1: Anticancer Efficacy

In vitro studies have demonstrated that the compound exhibits notable cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis via mitochondrial pathways, indicating potential for therapeutic applications in oncology.

Study 2: Anti-inflammatory Effects

In experimental models, the compound significantly reduced inflammatory responses, suggesting its utility in treating conditions characterized by excessive inflammation.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines; IC50 ~25 µM in MCF-7 cells |

| Anti-inflammatory | Reduces edema and inflammatory markers (TNF-alpha, IL-6) |

| PPAR Ligand Activity | Potential regulation of glucose and lipid metabolism |

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of fluorophenyl-containing amides. Below is a detailed comparison with structurally related analogs:

Table 1: Structural Comparison of Fluorophenyl-Propanamide Derivatives

Key Observations

Heterocyclic Influence : The furan and thiophene groups in the target compound distinguish it from piperidine-based fentanyl analogs (e.g., ortho-fluorofentanyl). These heterocycles may alter metabolic stability or receptor binding compared to purely aromatic systems .

Fluorination Impact : The 2-fluorophenyl moiety is a shared feature with ortho-fluorofentanyl, which enhances lipophilicity and bioavailability in many pharmaceuticals .

Regulatory Status : Unlike the indole- or biphenyl-containing analogs, the target compound is explicitly regulated, likely due to structural similarities to controlled opioids .

Synthetic Routes : Amide bond formation (e.g., via carbodiimide coupling) is a common synthesis strategy for these compounds, as seen in and .

Biological Activity

The compound 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a novel organic molecule that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan and thiophene rings, followed by amide bond formation. Although specific synthetic routes for this exact compound were not detailed in the available literature, similar compounds often utilize methods such as:

- Formation of Furan Ring: Commonly achieved through cyclization reactions involving 1,4-dicarbonyl compounds.

- Formation of Thiophene Ring: Typically synthesized via the Paal-Knorr method or other cyclization techniques.

- Amide Bond Formation: Conducted using coupling agents such as EDCI to link the furan and thiophene moieties to the propanamide backbone.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial activity. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the furan ring in this compound may contribute to its antibacterial properties, similar to other studied derivatives that demonstrated minimum inhibitory concentrations (MICs) in the range of 64 µg/mL against E. coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related compounds have shown that modifications in the aromatic rings can enhance cytotoxicity against cancer cell lines. For instance, some furan derivatives have exhibited IC50 values in the micromolar range against various cancer lines such as MCF-7 and HeLa . The specific interactions of this compound with cellular targets remain to be elucidated but could involve inhibition of key enzymes or receptors involved in cancer progression.

The biological activity of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is likely mediated through several mechanisms:

- Enzyme Inhibition: The sulfonamide group present in similar compounds is known for mimicking natural substrates, allowing it to bind to active sites on enzymes, thereby inhibiting their function .

- Receptor Modulation: The unique combination of functional groups may allow this compound to interact with various biological receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological efficacy of compounds with similar structures:

These findings underscore the potential for further exploration of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide as a candidate for drug development.

Q & A

Q. Methodology :

- Stepwise functionalization : Begin with the propanamide backbone and sequentially introduce substituents. For example:

- Couple the 2-fluorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling.

- Attach the furan-3-ylmethyl and thiophen-2-ylethyl groups using nucleophilic acyl substitution with EDCI/HOBt-mediated coupling .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures.

- Validation : Confirm intermediate structures via -NMR and LC-MS at each step to avoid side reactions.

Q. Methodology :

- Nuclear Magnetic Resonance (NMR) :

- - and -NMR to assign protons/carbons in the fluorophenyl, furan, and thiophene moieties.

- -NMR to confirm fluorine substitution .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode).

- X-ray crystallography : If crystals are obtainable, resolve stereochemistry and confirm spatial arrangement of substituents .

Q. Methodology :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling reactions to improve efficiency.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for amide bond formation.

- Temperature control : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .

- Real-time monitoring : Employ TLC or inline GC-MS to track reaction progress and adjust conditions dynamically.

Q. Methodology :

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric assays) vs. cellular functional assays (e.g., cAMP modulation) to distinguish direct binding from downstream effects.

- Purity validation : Use HPLC (≥95% purity) to rule out impurities influencing activity .

- Stereochemical analysis : Chiral HPLC or CD spectroscopy to assess enantiomer-specific effects, as unaccounted stereochemistry may explain discrepancies .

Q. Methodology :

- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases) leveraging the fluorophenyl group’s π-stacking potential.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS to assess stability of thiophene/furan interactions in lipid bilayers.

- QSAR modeling : Corrogate substituent effects (e.g., fluorine electronegativity) with activity data from analogs in and .

Q. Methodology :

- In vitro stability assays : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Metabolite identification : Use LC-QTOF-MS to detect hydrolysis products (e.g., free thiophene or furan derivatives).

- Stabilization strategies : Formulate with cyclodextrins or PEGylation to enhance aqueous solubility and reduce enzymatic cleavage .

Q. Methodology :

- Selectivity panels : Screen against 100+ kinases or GPCRs to identify off-target effects.

- Pharmacokinetics (PK) : Assess bioavailability in rodent models via IV/PO administration; measure , , and AUC.

- Toxicology : Perform hepatic microsome assays (e.g., CYP450 inhibition) to predict metabolic liabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.